3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid
Description
3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid is a carboxylic acid derivative featuring a propynoic acid backbone (C≡C-COOH) linked to a 4-hydroxyoxane (tetrahydrofuran) ring. This compound is cataloged under MFCD32065816 with a purity of 96% and is primarily utilized in synthetic chemistry and pharmaceutical research as a building block for complex molecules .
Properties
IUPAC Name |
3-(4-hydroxyoxan-4-yl)prop-2-ynoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-7(10)1-2-8(11)3-5-12-6-4-8/h11H,3-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIIPIDMZVZZPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid typically involves the following steps:
Formation of the tetrahydropyran ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor.
Introduction of the hydroxyl group: The hydroxyl group can be introduced via selective oxidation or hydrolysis reactions.
Attachment of the propiolic acid moiety: This step involves the coupling of the tetrahydropyran derivative with propiolic acid under appropriate reaction conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The propiolic acid moiety can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the propiolic acid moiety can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Positional Isomers: 3-(Oxolan-3-yl)prop-2-ynoic Acid
Key Differences :
Aromatic Carboxylic Acids: Caffeic Acid and Ferulic Acid
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid) :
- Structure: Propenoic acid backbone with a 3,4-dihydroxyphenyl group .
- Applications : Antioxidant, anti-inflammatory agent, and reference standard in pharmacological studies.
- Comparison :
Ferulic Acid (3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic Acid):
Thiazole Derivatives: Propanoic Acid Analogues
Example: 3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid (Compound 9) .
- Structure: Propanoic acid linked to a nitrobenzylidene-substituted thiazole ring.
- Comparison: Bioactivity: Thiazole rings are known for antimicrobial and anticancer properties, whereas the target compound’s oxolane-alkyne system may target different biological pathways. Synthesis: Both compounds require multi-step syntheses, but the thiazole derivatives involve condensation with aldehydes, contrasting with the alkyne coupling strategies for the target compound.
Danshensu (3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic Acid)
- Structure: Propanoic acid with a dihydroxyphenyl group and a hydroxylated side chain .
- Applications : Cardiovascular therapeutic agent (anti-apoptotic effects).
- Comparison: Stereochemistry: Danshensu’s (2R)-configuration is critical for its bioactivity, whereas the target compound lacks chiral centers.
Biological Activity
3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer therapy and antioxidant properties. This article explores the compound's biological activity, supported by data tables and recent research findings.
Chemical Structure and Properties
3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid is characterized by its unique structure, which includes a hydroxyl group and an alkyne functional group. The structural formula can be represented as follows:
The compound's molecular characteristics contribute to its biological activities, making it a subject of interest in pharmacological studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to 3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid. Research indicates that these compounds exhibit selective cytotoxicity against various cancer cell lines while showing reduced toxicity towards non-cancerous cells.
Key Findings
- Cell Viability Reduction : Compounds derived from 3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid demonstrated a significant reduction in cell viability in A549 non-small cell lung cancer (NSCLC) cells. For instance, certain derivatives reduced A549 cell viability by approximately 50% .
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell migration. This is critical for preventing metastasis, a major challenge in cancer treatment .
- Comparison with Standard Treatments : In comparative studies, these compounds showed efficacy comparable to standard chemotherapeutics such as doxorubicin and cisplatin, suggesting their potential as alternative therapeutic agents .
Antioxidant Properties
In addition to anticancer activity, 3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid exhibits notable antioxidant properties. This dual functionality is essential for combating oxidative stress associated with cancer progression.
Antioxidant Activity Assessment
- DPPH Radical Scavenging Assay : The antioxidant capacity was evaluated using the DPPH radical scavenging assay, where specific derivatives showed significant radical scavenging activity, indicating their potential to neutralize free radicals .
- Ferric Reducing Antioxidant Power (FRAP) : Compounds were also assessed using the FRAP assay, demonstrating superior antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT). This suggests that these compounds may help mitigate oxidative damage in biological systems .
Data Summary
The following table summarizes key findings from various studies on the biological activity of 3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid and its derivatives:
| Compound | Cell Line | Viability Reduction (%) | Antioxidant Activity | Reference |
|---|---|---|---|---|
| Compound 12 | A549 | 50 | Moderate | |
| Compound 20 | A549 | 50 | High (DPPH scavenging) | |
| Compound 22 | A549 | 45 | Moderate | |
| Compound 29 | A549 | 48 | High (FRAP assay) |
Case Study 1: In Vitro Efficacy
In a controlled laboratory setting, derivatives of 3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid were tested against A549 cells. The study found that compounds exhibited a dose-dependent reduction in cell viability and migration capabilities, supporting their potential as effective anticancer agents .
Case Study 2: Comparative Analysis with Chemotherapeutics
A comparative analysis involving standard chemotherapeutics revealed that certain derivatives not only matched but sometimes exceeded the efficacy of established treatments in reducing cancer cell viability while maintaining lower toxicity levels towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
